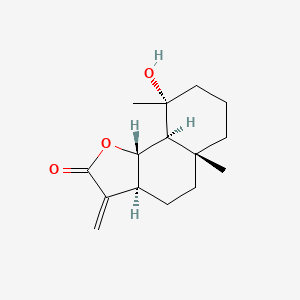

Arbusculin A

Description

Contextualization of Sesquiterpene Lactones in Natural Product Chemistry

Sesquiterpene lactones (SLs) represent a vast and structurally diverse class of natural products, characterized by a 15-carbon skeleton derived from three isoprene (B109036) units, which includes a lactone ring, often featuring an α-methylene group core.ac.uknih.govnih.govresearchgate.netrsc.orgresearchgate.net. These compounds are predominantly found in plants, with the Asteraceae (formerly Compositae) family being a particularly rich source, harboring over 5,000 reported structures core.ac.uknih.govrsc.org. However, SLs are also identified in other plant families and have been increasingly isolated from marine organisms, highlighting their widespread occurrence in nature researchgate.netresearchgate.net.

The biological significance of sesquiterpene lactones is extensive, contributing to plant defense mechanisms, ecological interactions, and serving as valuable scaffolds in medicinal chemistry nih.govnih.govrsc.orglu.se. Their diverse pharmacological activities have been a subject of considerable research, encompassing anti-inflammatory, antimicrobial, cytotoxic, antiviral, anticancer, and antiprotozoal properties, among others nih.govnih.govresearchgate.netresearchgate.netresearchgate.netpjps.pk. The presence of specific functional groups, such as the α-methylene-γ-lactone moiety, is often crucial for their bioactivity, enabling interactions with biological targets like nucleophilic sulfhydryl groups in proteins researchgate.netlu.se.

Significance of Arbusculin A in Bioactive Compound Discovery

This compound stands out as a specific and significant sesquiterpene lactone within the broader field of natural product discovery. It has been isolated from Saussurea lappa (also known as Saussureae Radix), a plant with a long history of use in traditional medicine, and from other sources including the liverwort Frullania tamarisci, Eremanthus erythropappus, and the marine zoanthid Palythoa aff. clavata researchgate.netnih.govebi.ac.ukmdpi.commdpi.comresearchgate.net. The identification of this compound contributes to the understanding of the chemical diversity and bioactivity profiles of these organisms.

The research interest in this compound is driven by its specific biological activities. Notably, it has demonstrated inhibitory activity against melanogenesis, functioning as a melanin (B1238610) synthesis inhibitor nih.govebi.ac.uk. Furthermore, studies have indicated that this compound exhibits in vitro cell growth inhibitory activity against the murine lymphocytic leukemia P-388 cell line ebi.ac.uk. These findings position this compound as a compound of interest in the ongoing search for novel bioactive molecules with potential applications in various therapeutic areas, contributing to the broader exploration of natural products as drug discovery leads rsc.orglu.semdpi.com.

Overview of Current Research Landscape on this compound

The current research landscape surrounding this compound involves several key areas, including its isolation, structural elucidation, and synthesis. Efforts have been made to synthesize this compound, as well as related compounds like colartin (B1214248) and their epimers, providing insights into their chemical properties and biological activities ebi.ac.uk. Research also focuses on evaluating its specific biological effects, such as its role in melanogenesis inhibition and its potential cytotoxic properties nih.govebi.ac.uk.

While direct studies on this compound's mechanisms of action are still evolving, research on closely related compounds, such as 4-epi-arbusculin A, has explored their antiamoebic activities and identified mechanisms like programmed cell death induction in Acanthamoeba castellanii researchgate.netmdpi.comresearchgate.net. This broader investigation into the biological effects of sesquiterpene lactones, including this compound and its analogs, contributes to understanding their potential as therapeutic agents. This compound continues to be identified in phytochemical investigations of medicinal plants and marine organisms, underscoring its relevance in natural product chemistry and drug discovery mdpi.com.

Structure

3D Structure

Properties

CAS No. |

27652-22-8 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H22O3/c1-9-10-5-8-14(2)6-4-7-15(3,17)12(14)11(10)18-13(9)16/h10-12,17H,1,4-8H2,2-3H3/t10-,11-,12+,14+,15+/m0/s1 |

InChI Key |

BVRDNJZFYKHRJQ-CWFCOSEVSA-N |

SMILES |

CC12CCCC(C1C3C(CC2)C(=C)C(=O)O3)(C)O |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)(C)O |

Canonical SMILES |

CC12CCCC(C1C3C(CC2)C(=C)C(=O)O3)(C)O |

Synonyms |

arbusculin A |

Origin of Product |

United States |

Natural Abundance and Bioprospecting of Arbusculin a

Botanical Sources and Distribution of Arbusculin A

This compound has been identified in several plant genera, with its distribution being a key factor in bioprospecting efforts.

Saussurea lappa (Saussureae Radix) as a Primary Source

Saussurea lappa, commonly known as costus or kuth, is a perennial herb indigenous to the Himalayan region and is widely recognized for its medicinal properties researchgate.netinformaticsjournals.co.in. The roots of Saussurea lappa are a significant source of various sesquiterpenoids, including this compound researchgate.netinformaticsjournals.co.innih.govresearchgate.netmdpi.com. Phytochemical analyses of S. lappa roots have revealed a substantial abundance of sesquiterpenes, with this compound being among the identified compounds researchgate.netinformaticsjournals.co.inresearchgate.netmdpi.com. Studies have reported the isolation of this compound from the roots of this plant species, highlighting its role as a primary botanical source researchgate.netnih.govmdpi.comnih.gov.

Other Plant Genera (e.g., Frullania tamarisci, Eremanthus erythropappus)

Beyond Saussurea lappa, this compound and its analogues have also been reported in other plant genera. The liverwort Frullania tamarisci has been identified as a source of this compound, specifically noting the presence of 4-epi-Arbusculin A nih.govclockss.orgwikidata.org. Furthermore, Eremanthus erythropappus, a Brazilian tree, is known to contain various sesquiterpenes, with this compound listed among the compounds isolated from its oil nih.govresearchgate.net. Other species within the Artemisia genus have also yielded sesquiterpene lactones, including compounds structurally related to this compound capes.gov.br.

Isolation Methodologies for this compound and Analogues

The isolation and purification of this compound from complex plant extracts typically involve a series of chromatographic separation techniques, followed by spectroscopic methods for structural elucidation.

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel, Sephadex LH-20, RP-18)

A variety of chromatographic methods are employed to isolate this compound and its related compounds from plant matrices. Silica gel column chromatography is a common initial step, often utilizing gradients of hexane (B92381) and ethyl acetate (B1210297) to separate compounds based on polarity nih.govmdpi.comresearchgate.netresearchgate.net. Sephadex LH-20, a size exclusion resin, is frequently used for further purification of flavonoids and other natural products, including sesquiterpenes, often employing methanol (B129727) or methanol-water mixtures as eluents researchgate.netresearchgate.netnih.govnih.govsigmaaldrich.com. Reversed-phase chromatography, particularly using RP-18 silica gel, is another effective technique for purifying compounds based on their hydrophobicity researchgate.netresearchgate.netnih.gov. Other chromatographic media, such as MCI-gel CHP-20P, have also been utilized in stepwise gradients with methanol-water mixtures for the separation of sesquiterpenes nih.gov.

Spectroscopic Elucidation of Isolated Compounds

Once isolated, the structures of this compound and its analogues are confirmed using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is crucial for determining the connectivity and stereochemistry of the molecule researchgate.netlsu.educlariant.comnptel.ac.innih.govnih.gov. Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides information about the molecular weight and elemental composition lsu.educlariant.comnih.govnih.gov. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can also provide complementary structural information lsu.educlariant.comnptel.ac.in. The combination of these spectroscopic methods allows for the unambiguous determination of the chemical structure of isolated compounds researchgate.netlsu.educlariant.comnih.govnih.gov.

Chemical Synthesis and Derivatization Strategies for Arbusculin a

Total Synthesis Approaches to Arbusculin A

The total synthesis of this compound has been a notable achievement in organic chemistry, often starting from natural products or their derivatives. These approaches aim to construct the complex polycyclic structure with precise stereochemical control.

Stereoselective Synthesis from Precursors (e.g., α-Santonin)

Table 1: Total Synthesis of this compound from α-Santonin

| Precursor | Number of Steps | Overall Yield | Reference(s) |

| α-Santonin | 13 | 9.3% | nih.govresearchgate.netebi.ac.uk |

| (-)-Santonin | 10 | 12.9% | researchgate.net |

Novel Synthetic Methodologies

Beyond established routes, ongoing research explores novel synthetic methodologies to improve efficiency, stereoselectivity, and access to this compound and its analogues. These efforts often involve developing new catalytic systems or reaction sequences to construct the intricate sesquiterpene lactone core. While specific novel methodologies for this compound's de novo synthesis are less detailed in the provided snippets, the broader field of sesquiterpene lactone synthesis continually advances with new strategies for C-H activation, cycloadditions, and stereoselective functionalization polytechnique.edu. For instance, research on costunolide (B1669451), a related sesquiterpene lactone, has explored using dioxygen as the sole oxidant to mimic biosynthetic pathways, leading to the synthesis of various natural products, including a precursor to 1β-hydroxythis compound acs.orgacs.org.

Semi-Synthesis of this compound Derivatives

Semi-synthesis offers a practical approach to generating analogues of this compound by chemically modifying the naturally occurring compound or its close synthetic intermediates. This strategy leverages the existing complex structure and focuses on targeted modifications to enhance or alter biological activity.

Modification of this compound Scaffold

The this compound scaffold can be chemically modified to explore structure-activity relationships. For example, research has identified 1β-hydroxythis compound as a derivative isolated from Saussurea lappa and Tanacetum vulgare nih.govnatural1.it. This compound exhibits inhibitory activity against melanogenesis, similar to this compound. The synthesis of this compound derivatives aims to fine-tune properties such as solubility, stability, and biological efficacy researchgate.netrsc.org.

Generation of Analogues for Enhanced Biological Activity

The creation of this compound analogues is driven by the desire to improve upon its known biological effects or discover new ones. Semi-synthetic approaches allow for the systematic alteration of functional groups or the introduction of new moieties onto the this compound core. For example, derivatives of this compound have been investigated for their cell growth inhibitory activity nih.govresearchgate.net. The general principle of semi-synthesis is to take a readily available natural product and chemically transform it into a more potent or targeted therapeutic agent researchgate.netrsc.org.

Biosynthetic Pathway Elucidation of this compound

Understanding the biosynthetic pathway of this compound is crucial for its sustainable production and for gaining insights into the natural synthesis of sesquiterpene lactones. While direct detailed elucidation of this compound's specific biosynthetic pathway is not extensively detailed in the provided search results, the general principles and methodologies for such studies are well-established frontiersin.orgnih.govmlrip.ac.in. Techniques like using isotopically labeled precursors and chemoproteomics are employed to identify enzymes and genes involved in the formation of plant natural products frontiersin.orgnih.gov. For instance, studies on other natural products, such as hydroxysafflor yellow A, have successfully characterized key enzymes and elucidated their biosynthetic pathways through gene silencing, heterologous expression, and enzyme assays nih.gov. Research into the biosynthesis of sesquiterpene lactones, in general, often involves tracing the mevalonic acid pathway and subsequent cyclization and oxidation steps mlrip.ac.incolab.ws.

Compound List:

this compound

α-Santonin

(-)-Santonin

1β-hydroxythis compound

Costunolide

Reynosin

Dehydrocostus lactone

Magnoliaolide

Arbusculin D

Gazanolide

Estafiatin

Arbutin

Proposed Enzymatic Steps and Intermediates

While specific detailed enzymatic pathways and intermediates for the biosynthesis of this compound are not extensively documented in the provided literature, the biosynthesis of sesquiterpene lactones (STLs) in general is understood to involve complex enzymatic cascades. These pathways typically commence with the action of sesquiterpene synthases, which cyclize farnesyl pyrophosphate (FPP) into various sesquiterpene skeletons. This is followed by a series of oxidative modifications, often catalyzed by cytochrome P450 monooxygenases, which introduce hydroxyl groups and other functionalities. Further enzymatic steps may involve alcohol dehydrogenases, reductases, and acyltransferases to complete the formation of the final lactone structure researchgate.net.

For this compound, known chemical syntheses have been reported starting from α-santonin, a readily available natural product researchgate.netnih.govclockss.org. This suggests that biological pathways might involve the modification of similar sesquiterpene skeletons. However, the precise enzymatic machinery, specific intermediates, and the sequence of reactions leading to this compound in its natural producing organisms remain areas for further elucidation. Studies on related sesquiterpene lactones have identified germacrenes as potential intermediates in their biosynthetic pathways, with enzymes like germacrene A oxidase playing a role in their transformation researchgate.net.

Isotopic Labeling Studies for Pathway Confirmation

Isotopic labeling is a powerful technique used to elucidate metabolic pathways by tracing the incorporation of labeled atoms from precursor molecules into the target compound nih.govstudysmarter.co.uk. For this compound, such studies would typically involve feeding the producing organism (e.g., Artemisia species) with isotopically labeled precursors, such as ¹³C-labeled glucose or other relevant metabolic building blocks. By analyzing the distribution and enrichment patterns of these isotopes within the isolated this compound molecule, researchers can confirm the origin of specific atoms and map the sequence of biochemical reactions involved in its biosynthesis nih.gov.

This approach allows for the confirmation of proposed pathways and the discovery of novel enzymes or intermediates by tracking atom transition paths nih.gov. While the provided literature does not detail specific isotopic labeling studies performed on this compound itself, the general methodology is well-established for natural product biosynthesis. Such studies would be crucial for a comprehensive understanding of how this compound is assembled in nature, potentially guiding future metabolic engineering efforts for its production.

Compound List

this compound

Arbusculin B

Arbusculin C

Arbusculin D

Arbusculin E

α-Santonin

Colartin

Costunolide

Costunolide epoxide

1β-hydroxythis compound

Santamarine

Reynosin

Dehydrocostus lactone

Estafiatin

Germacrene A

Germacrene A alcohol

Secocollinone

Structure Activity Relationship Sar Studies of Arbusculin a and Its Analogues

Identification of Essential Pharmacophores in Arbusculin A

Pharmacophores are the specific structural features of a molecule that are recognized at a receptor site and are responsible for the molecule's biological activity. For this compound, two key pharmacophoric elements have been identified as critical for its bioactivity: the α-methylene-γ-lactone moiety and the hydroxyl groups, with their specific stereochemistry.

Role of the Alpha-Methylene-Gamma-Lactone Moiety

The α-methylene-γ-lactone group is a hallmark of many biologically active sesquiterpene lactones and is considered a primary determinant of their activity. This reactive group acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine residues in proteins. This alkylating capability is believed to be a key mechanism through which this compound exerts its cytotoxic and other biological effects. The presence of this moiety is often considered an essential prerequisite for the allergenic activity of many sesquiterpene lactones. ebi.ac.uk

Significance of Hydroxyl Groups and Stereochemistry

The presence and orientation of hydroxyl (-OH) groups on the this compound scaffold are also critical for its biological activity. These groups can participate in hydrogen bonding interactions with biological targets, influencing binding affinity and specificity. The stereochemistry of these hydroxyl groups, meaning their three-dimensional arrangement, is of paramount importance. For instance, studies on epimers of this compound, where the stereochemistry at a specific carbon atom is inverted, have demonstrated significant differences in biological activity. This highlights that a precise spatial arrangement of the hydroxyl groups is necessary for optimal interaction with its molecular targets. The introduction of additional hydroxyl groups, as seen in analogues like 1β-hydroxy this compound, can also modulate the compound's activity profile.

Impact of Structural Modifications on Biological Activity

To further understand the SAR of this compound, researchers have synthesized and evaluated a variety of its analogues. These studies involve systematic chemical alterations to the parent molecule and assessment of the resulting changes in biological activity. Such investigations are invaluable for identifying which parts of the molecule are tolerant to modification and which are essential for its function.

Chemical Alterations and Resulting Activity Changes

Modifications to the this compound structure have been shown to have a profound impact on its biological activity. For example, epimerization at the C-4 position has been investigated, revealing the sensitivity of the molecule's bioactivity to stereochemical changes at this center. The synthesis and biological evaluation of (+)-colartin and (+)-arbusculin A, along with their C-4 epimers, have shown significant cell growth inhibitory activity against murine lymphocytic leukemia (P-388) in vitro. ebi.ac.uk This underscores the importance of the specific stereoconfiguration for cytotoxic effects.

The table below summarizes the impact of selected structural modifications on the biological activity of this compound analogues.

| Compound Name | Structural Modification | Biological Activity |

| This compound | Parent Compound | Significant cell growth inhibitory activity against murine lymphocytic leukemia (P-388). ebi.ac.uk |

| 4-epi-Arbusculin A | Epimerization at C-4 | Altered cell growth inhibitory activity, highlighting the importance of stereochemistry at this position. ebi.ac.uk |

| 1β-hydroxy this compound | Addition of a hydroxyl group at the 1β position | Exhibits inhibitory activity against melanogenesis. |

Computational Approaches in SAR Analysis

In recent years, computational methods have become an indispensable tool in the field of drug discovery and SAR analysis. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to predict the biological activity of novel compounds and to understand the molecular basis of their action.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comijpsr.comlongdom.orglibretexts.orgmdpi.com For this compound and its analogues, QSAR models could be developed to correlate descriptors of their molecular properties (e.g., electronic, steric, and hydrophobic parameters) with their observed cytotoxic or anti-inflammatory activities. Such models can then be used to predict the activity of yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.netpensoft.netresearchgate.net In the context of this compound, docking studies could be used to simulate its interaction with potential protein targets, such as those involved in inflammatory pathways (e.g., cyclooxygenase enzymes) or cell proliferation. By visualizing the binding mode and identifying key interactions between this compound and its target, researchers can gain insights into the structural requirements for potent activity and rationally design new analogues with improved binding affinity and selectivity.

Biological Activities of Arbusculin a in Non Human Systems

Antiproliferative and Cytotoxic Effects in In Vitro Cellular Models (Non-Human)

Arbusculin A, a sesquiterpene lactone, has demonstrated notable antiproliferative and cytotoxic effects across a variety of non-human cancer cell lines in laboratory settings. These activities are primarily attributed to the presence of an α-methylene-γ-lactone group in its structure, which can interact with biological macromolecules. nih.gov

Efficacy in Murine Lymphocytic Leukemia Cell Lines

Significant cell growth inhibitory activity of this compound has been observed against the P-388 murine lymphocytic leukemia cell line. ebi.ac.uksci-hub.se Studies have consistently highlighted its potential as a cytotoxic agent in this specific cancer model. researchgate.net The cytotoxic efficacy is often evaluated by determining the IC50 value, which represents the concentration of a substance needed to inhibit the growth of 50% of the cells. Research has shown potent cytotoxicity of this compound against the P-388 murine leukemia cell line, with a reported IC50 value of 2.1 μg/mL. sci-hub.se

The murine model of chronic lymphocytic leukemia (CLL) is a crucial tool for studying the disease, as it allows for the investigation of CLL pathogenesis and the testing of new therapeutic agents. nih.govnih.gov Cell lines derived from these models provide a stable platform for in vitro and in vivo studies. nih.gov The complex interplay between CLL cells and their microenvironment, which includes various immune and stromal cells, is a key area of research. frontiersin.orghaematologica.org

Activity Against Other Mammalian Cell Lines (e.g., HepG2, OVCAR-3, HeLa, B-16 mouse melanoma)

The cytotoxic effects of this compound extend beyond murine lymphocytic leukemia. Research has documented its activity against several other mammalian cancer cell lines. informaticsjournals.co.in Specifically, this compound has been shown to be active against HepG2 (human liver cancer), OVCAR-3 (human ovarian cancer), and HeLa (human cervical cancer) cell lines. univ-ghardaia.dz

In addition to these, this compound has been investigated for its effects on the B-16 mouse melanoma cell line. pri-cella.comsigmaaldrich.comnih.gov The B-16 cell line is a widely used model in cancer research to study melanoma progression, metastasis, and to screen for potential anti-melanoma drugs. pri-cella.comnih.gov

The following table summarizes the cytotoxic activity of this compound against various non-human cell lines.

| Cell Line | Organism | Cell Type | Observed Effect | Citation |

| P-388 | Mouse | Lymphocytic Leukemia | Significant cell growth inhibitory activity | ebi.ac.uksci-hub.seresearchgate.net |

| HepG2 | Human | Liver Carcinoma | Cytotoxic activity | informaticsjournals.co.inuniv-ghardaia.dz |

| OVCAR-3 | Human | Ovarian Cancer | Cytotoxic activity | informaticsjournals.co.inuniv-ghardaia.dz |

| HeLa | Human | Cervical Cancer | Cytotoxic activity | informaticsjournals.co.inuniv-ghardaia.dz |

| B-16 | Mouse | Melanoma | Studied for cytotoxic effects | pri-cella.comsigmaaldrich.comnih.gov |

Anti-Inflammatory Properties in Preclinical Models

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. This activity is largely attributed to its ability to modulate key inflammatory pathways.

Modulation of Inflammatory Pathways (e.g., NF-κB, MAPKs)

A growing body of evidence suggests that the anti-inflammatory effects of many natural compounds, including sesquiterpene lactones like this compound, are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. ijpsonline.comscielo.br These pathways are crucial in the production of pro-inflammatory mediators. ijpsonline.com The inhibition of NF-κB activation is a key mechanism for reducing inflammation. researchgate.net Studies on various plant extracts and their constituents have shown that they can suppress the production of inflammatory cytokines by inhibiting these pathways. ijpsonline.comnih.gov For instance, some compounds have been found to inhibit the release of nitric oxide (NO) and reactive oxygen species (ROS), which are key inflammatory molecules, by targeting the NF-κB and MAPK pathways. nih.gov

In Vivo Studies in Animal Models (Excluding Human-Relevant Clinical Outcomes)

The anti-inflammatory potential of this compound and related compounds has been evaluated in various in vivo animal models. scielo.brcore.ac.uk These models are essential for characterizing the anti-inflammatory and antinociceptive activities of natural products. scielo.br Common models include carrageenan-induced paw edema in rats and mice, which is used to assess acute inflammation. scielo.brijpsonline.commdpi.com In such models, the reduction in paw swelling indicates anti-inflammatory activity. mdpi.comnih.gov For example, studies have shown that certain extracts can significantly reduce ear swelling in mice, demonstrating their anti-inflammatory effects in vivo. mdpi.com

Antimicrobial Activity

This compound has been identified as a compound with potential antimicrobial properties. researchgate.netsemanticscholar.org Research has indicated that sesquiterpene lactones, the class of compounds to which this compound belongs, exhibit a range of biological activities, including antimicrobial effects. nih.govresearchgate.net While some studies have reported marginal antibacterial activity for certain related compounds, others have highlighted the potential of extracts containing this compound against various microbes. researchgate.netresearchgate.net For instance, this compound is among the sesquiterpene lactones that have been investigated for their antimicrobial and other biological effects. researchgate.netscribd.com Further research is ongoing to fully elucidate the spectrum and mechanisms of the antimicrobial action of this compound.

Antibacterial Effects Against Specific Pathogens

Studies have explored the antibacterial potential of this compound. While some research indicates that certain fractions of plant extracts containing this compound show antibacterial activity, the specific efficacy of the isolated compound can vary. For instance, a study on sesquiterpenes from Costus speciosus rhizomes reported that while various extracts displayed activity against Bacillus cereus and Staphylococcus aureus, this compound itself was not highlighted as the primary active antibacterial agent in that particular study. nih.govresearchgate.netresearchgate.net Another study noted that sesquiterpene lactones as a class of compounds are known for their antibacterial properties. mdpi.com

To provide a clearer picture, the table below summarizes the antibacterial activity of extracts containing this compound against various pathogens.

| Extract/Compound | Pathogen | Activity | Source |

| CHCl3:EtOAc (1:1), EtOAc, and TME fractions of Costus speciosus | Bacillus cereus | Potent (13 mm inhibition zone) | nih.govresearchgate.net |

| CHCl3 fraction of Costus speciosus | Staphylococcus aureus | Strong (11 mm inhibition zone) | nih.govresearchgate.net |

| CHCl3 fraction of Costus speciosus | Bacillus cereus | Strong (19 mm inhibition zone) | nih.govresearchgate.net |

Note: TME refers to Total Methanol (B129727) Extract. The data reflects the activity of the entire extract, not solely this compound.

Antifungal Properties

The antifungal properties of this compound and the extracts containing it have also been investigated. Research has shown that extracts from plants known to contain this compound, such as Costus speciosus, exhibit antifungal activity. nih.govresearchgate.net For example, the total methanol extract (TME) and the chloroform (B151607) fraction of Costus speciosus rhizomes demonstrated strong activity against Candida albicans. nih.govresearchgate.net Sesquiterpene lactones, the class of compounds to which this compound belongs, are generally recognized for their antifungal capabilities. mdpi.com One study specifically highlighted the antifungal potential of sesquiterpenes isolated from Costus speciosus. researchgate.net

The table below presents findings on the antifungal activity of extracts containing this compound.

| Extract/Compound | Fungal Pathogen | Activity | Source |

| TME fraction of Costus speciosus | Candida albicans | Strong (15 mm inhibition zone) | nih.govresearchgate.net |

| CHCl3 fraction of Costus speciosus | Candida albicans | Strong (12 mm inhibition zone) | nih.govresearchgate.net |

Note: TME refers to Total Methanol Extract. The data reflects the activity of the entire extract, not solely this compound.

Antiquorum Sensing Activity

Quorum sensing is a cell-to-cell communication process in bacteria that regulates various physiological activities, including virulence. The inhibition of quorum sensing is a promising strategy for controlling bacterial infections. plos.org Research on sesquiterpenes from Costus speciosus rhizomes evaluated their antiquorum sensing potential. nih.govresearchgate.net While most of the tested fractions showed quorum sensing inhibitory (QSI) activity against Chromobacterium violaceum, this compound itself was not identified as having a significant QSI effect in this particular study. nih.govresearchgate.net The study did note that another compound, specioic acid, exhibited moderate QSI activity. nih.govresearchgate.net

Melanogenesis Inhibition

This compound has been identified as an inhibitor of melanogenesis, the process of melanin (B1238610) production. nih.govebi.ac.uk This has led to research into its potential as a depigmentation agent. ebi.ac.uk

Effects on Melanin Production in Cell Lines

Studies utilizing B-16 mouse melanoma cell lines have demonstrated the inhibitory effects of this compound on melanin production. ebi.ac.uksemanticscholar.org In one study, compounds isolated from Saussureae Radix, including 1β-hydroxy this compound, showed potent inhibitory effects on melanogenesis induced by 3-isobutyl-1-methylxanthine (B1674149) (IBMX). ebi.ac.uk The half-maximal inhibitory concentration (IC50) values indicated a dose-dependent inhibition. ebi.ac.uk

The table below summarizes the melanogenesis inhibitory effects of compounds from Saussureae Radix.

| Compound | IC50 (μg/mL) | Cell Line | Inducer | Source |

| 1β-hydroxy this compound | 11 | B-16 mouse melanoma | IBMX | ebi.ac.uk |

| Costunolide (B1669451) | 3 | B-16 mouse melanoma | IBMX | ebi.ac.uk |

| Reynosin | 2.5 | B-16 mouse melanoma | IBMX | ebi.ac.uk |

| Arbutin (Positive Control) | 29 | B-16 mouse melanoma | IBMX | ebi.ac.uk |

Molecular Basis of Depigmentation Activity

The primary mechanism behind the depigmenting activity of many agents is the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway. medicaljournals.senih.govnih.gov this compound is believed to exert its melanogenesis inhibitory effect through this mechanism. nih.gov By inhibiting tyrosinase, this compound can reduce the production of melanin. nih.govnih.gov This mode of action is a common target for the development of skin whitening agents. medicaljournals.seresearchgate.net

Plant Growth Regulation and Phytotoxicity

This compound has been investigated for its effects on plant growth and its potential phytotoxicity. nih.gov Sesquiterpene lactones, in general, are known to act as allelopathic agents, influencing the germination and growth of other plants. github.io For example, Arbusculin-A from Artemisia species is cited as being responsible for some of the allelopathic effects of that plant. github.io Research has also explored the plant growth regulating activity of synthetic this compound and its intermediates. nih.gov Some studies have indicated that certain sesquiterpene lactones can either inhibit or promote seed germination depending on the species. github.io

Influence on Plant Growth and Development

This compound, a sesquiterpene lactone, and its synthetic intermediates have been studied for their effects on plant growth. researchgate.net Research has demonstrated that this compound possesses plant growth regulating activity. researchgate.net The growth of plants is a complex process influenced by a multitude of factors, including genetic traits, environmental conditions, and hormonal regulation. askanacademic.com External factors like light, carbon dioxide levels, and temperature, along with internal phytohormones, interact to control plant development. askanacademic.comnih.govnih.gov The introduction of chemical compounds can also impact these intricate processes. researchgate.netresearchgate.net In one study, the plant growth regulating activity of this compound and several of its synthetic intermediates was investigated, highlighting the potential for this class of compounds to influence plant development. researchgate.net

Herbicidal Potential and Weed Control

The potential for natural compounds to act as herbicides is an area of significant agricultural research, driven by the need for environmentally friendly weed management strategies. juniperpublishers.comisws.org.in Allelopathy, the process by which an organism produces biochemicals that influence the growth and development of other organisms, is a key mechanism behind natural weed control. juniperpublishers.com These "allelochemicals" can be harnessed as bioherbicides. agriculturejournals.cz While research into specific herbicidal actions of this compound is not extensively detailed in the provided results, related studies on plant extracts containing various compounds, including sesquiterpene lactones, indicate their potential to suppress weed growth. juniperpublishers.com The development of herbicide resistance to synthetic chemicals has further spurred the search for new modes of action, such as those potentially offered by natural products. nih.govumn.edu

Other Investigated Biological Activities (e.g., Antioxidant, Immunosuppressive, Antiparasitic)

Beyond its effects on plants, this compound has been investigated for a range of other biological activities in non-human systems. These activities are often attributed to the α-methylene-γ-lactone group present in many sesquiterpene lactones, which is considered essential for their biological effects. researchgate.net

Antioxidant Activity

This compound is among several bioactive phytochemicals recognized for its antioxidative properties. researchgate.net Antioxidants protect cells from the oxidative damage associated with various diseases. ontosight.ai While specific quantitative data on this compound's antioxidant capacity is limited in the provided search results, its classification among compounds with these effects is noted. researchgate.net For context, studies on similar compounds, like hydroxylated derivatives of (-)-α-santonin, have shown that structural modifications can influence antioxidant activity as measured by methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. dovepress.com

Immunosuppressive Activity

Immunosuppressive drugs are critical for managing autoimmune diseases and preventing organ transplant rejection by modulating the immune system's response. clevelandclinic.orgsiloamhospitals.comnih.gov Corticosteroids, for example, exert immunosuppressive effects by inhibiting T-cell activation and cytokine production. tg.org.au Sesquiterpene lactones, as a class, have been identified for their immunosuppressive potential. researchgate.net Research on extracts from plants like Artemisia argyi, which contain various sesquiterpene lactones, has shown they can suppress the proliferation of human primary T lymphocytes and reduce the activation and function of T cells. researchgate.net While this compound is listed as a biologically active compound from genera known to possess immunosuppressive constituents, direct and detailed studies focusing solely on its specific mechanisms of immunosuppression were not prominent in the search results. researchgate.net

Antiparasitic Activity

Several sesquiterpene lactones have demonstrated promising effects against various protozoan parasites. researchgate.netnih.gov Research has shown that these compounds can be active against kinetoplastids, a group of protozoa that includes the causative agents of leishmaniasis (Leishmania spp.) and Chagas disease (Trypanosoma cruzi). nih.gov

In one study, 4-epi-arbusculin A, an isomer of this compound, exhibited the most significant activity against Acanthamoeba castellanii Neff, with a low IC50 value and low cytotoxicity against murine macrophages. researchgate.net Further investigation into its mode of action revealed that it induces mechanisms of programmed cell death in the parasite. researchgate.net Another study screened a variety of sesquiterpene lactones against several kinetoplastid species, identifying 4β-Hydroxythis compound as being active against L. amazonensis. nih.gov These findings underscore the potential of this compound derivatives as scaffolds for developing new antiparasitic agents. researchgate.netnih.gov

Table 1: Investigated Antiparasitic Activity of this compound Derivatives

| Compound | Target Organism | Activity Metric | Result | Source |

|---|---|---|---|---|

| 4-epi-arbusculin A | Acanthamoeba castellanii Neff | IC50 | 26.47 ± 1.69 µM | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-epi-arbusculin A |

| 4β-Hydroxythis compound |

Molecular Mechanisms of Action of Arbusculin a

Interaction with Biomolecular Targets

Arbusculin A, like other sesquiterpene lactones, can engage with various biomolecules, leading to functional alterations.

A key characteristic of sesquiterpene lactones is their electrophilic α-methylene-γ-lactone moiety. This structural feature renders them susceptible to nucleophilic attack, most notably via Michael addition reactions with thiol groups (-SH) present in cysteine residues of proteins and in small molecules like glutathione (B108866) researchgate.netresearchgate.netnih.govnih.govmdpi.comrsc.org. This covalent modification can lead to the irreversible inhibition of enzyme activity by altering the structure of active site residues or by depleting cellular antioxidant defenses, thereby inducing cellular stress and contributing to cell death researchgate.netresearchgate.net. While specific studies detailing this compound's direct Michael addition with particular biomolecules are limited in the reviewed literature, its classification as a sesquiterpene lactone strongly implies this inherent reactivity nih.govdntb.gov.uaebi.ac.uknih.gov.

The electrophilic nature of sesquiterpene lactones allows them to act as covalent inhibitors of enzymes, often by reacting with nucleophilic amino acid residues, such as cysteine, within the enzyme's active site researchgate.netcore.ac.uk. For instance, the related sesquiterpene lactone santamarine (B1680768) has been shown to target thioredoxin reductase (TrxR), an enzyme critical for cellular redox balance. By inhibiting TrxR, santamarine impairs the cell's antioxidative capacity, leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis researchgate.net. The exocyclic enone motif, present in this compound, is recognized for its biological activity, suggesting a potential for interaction with and modulation of enzyme function core.ac.uk.

Cellular Pathway Perturbations

This compound's impact extends to the disruption of fundamental cellular processes, including cell cycle progression and programmed cell death.

Several sesquiterpene lactones have demonstrated the ability to induce cell cycle arrest in various cancer cell lines, thereby inhibiting cell proliferation. Costunolide (B1669451), a structurally related compound, has been reported to induce G1/S phase arrest in human lung squamous carcinoma cells and G2/M phase arrest in bladder cancer cells researchgate.netnih.gov. Similarly, isocnicin has been observed to cause S and G2/M cell cycle arrest in glioblastoma cell lines researchgate.net. This cell cycle perturbation is often mediated by the modulation of key cell cycle regulators, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21 and p27 researchgate.netscielo.br. While direct quantitative data for this compound's effect on cell cycle arrest is not extensively detailed in the provided snippets, its structural class suggests a potential for similar inhibitory effects on cell proliferation.

Table 1: Cell Cycle Arrest Induction by Related Sesquiterpene Lactones

| Compound | Cell Line | Arrest Phase | Key Mediating Factors (Reported) | Citation |

| Costunolide | Human lung squamous carcinoma cells | G1/S | Upregulation of p53, Bax; downregulation of Bcl-2; caspase-3 activation | nih.gov |

| Costunolide | Bladder cancer T24 cells | G2/M | researchgate.netnih.gov | researchgate.netnih.gov |

| Isocnicin | U87MG glioblastoma cells | G2/M | researchgate.net | researchgate.net |

The induction of apoptosis, or programmed cell death, is a well-documented mechanism for many sesquiterpene lactones researchgate.netscielo.brresearchgate.netoaepublish.com. This compound's structural relatives have been shown to trigger apoptosis through multiple pathways:

Mitochondrial Pathway: This pathway is often initiated by the upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins, such as Bcl-2. This leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of downstream caspases researchgate.netnih.govscielo.brresearchgate.net.

Caspase Activation: The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis. This cascade culminates in the cleavage of poly(ADP-ribose) polymerase (PARP) and the dismantling of the cell researchgate.netnih.govscielo.brresearchgate.net.

Reactive Oxygen Species (ROS) Generation: The production of ROS can disrupt cellular homeostasis, leading to mitochondrial dysfunction and the activation of apoptotic signaling cascades researchgate.netnih.govresearchgate.net.

Notably, 4-epi-arbusculin A, a close analog, has been reported to induce programmed cell death mechanisms in amoebae mdpi.com. Costunolide has demonstrated apoptotic effects in various cancer cell lines, including breast cancer, gastric adenocarcinoma, and leukemia cells researchgate.netscielo.br.

Table 2: Apoptosis Induction by Related Sesquiterpene Lactones

| Compound | Cell Line | Key Apoptotic Mechanisms | Citation |

| Costunolide | Human lung squamous carcinoma cells | Mitochondria-dependent pathway, ROS generation, caspase-3 activation | nih.gov |

| Costunolide | MDA-MB-231 breast cancer cells | Fas, caspase-8, caspase-3 activation; PARP degradation; ROS-mediated apoptosis | researchgate.net |

| Costunolide | MCF-7 breast cancer cells | Upregulation of cyclin, caspase-3, caspase-9 | researchgate.net |

| Santamarine | Cancer cells | Targeting TrxR, leading to ROS accumulation and apoptosis | researchgate.net |

Receptor Binding and Signaling Cascade Modulation

Sesquiterpene lactones can influence cellular signaling pathways that govern cell survival, proliferation, inflammation, and immune responses.

NF-κB Pathway: Compounds such as costunolide and dehydrocostus lactone have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses often implicated in cancer progression. This inhibition can manifest as reduced expression or activation of NF-κB subunits like p65 researchgate.netresearchgate.netnih.govscielo.brijpsonline.com.

PI3K/AKT/mTOR Pathway: Certain sesquiterpene lactones have been observed to modulate the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR) pathway, which plays a pivotal role in cell growth, survival, and metabolism researchgate.net.

MAPK Pathway: Modulation of mitogen-activated protein kinases (MAPKs) has also been reported for related compounds, influencing cellular processes such as proliferation and inflammatory signaling scielo.brijpsonline.com.

While specific receptor targets or direct modulation of signaling cascades by this compound are not extensively detailed in the provided literature, its classification as a sesquiterpene lactone suggests a potential to interact with these critical cellular pathways, particularly those involved in inflammation and cell death.

Advanced Research Methodologies Applied to Arbusculin a Studies

Advanced Spectroscopic and Analytical Techniques for Structure Elucidation and Metabolite Profiling

Modern analytical chemistry offers a powerful toolkit for the detailed study of natural products like Arbusculin A. nih.gov These methods are crucial for both confirming the molecule's structure and for identifying its presence and behavior within complex biological systems.

High-Resolution Mass Spectrometry (e.g., LC-QToF)

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of this compound. numberanalytics.com Techniques such as Liquid Chromatography-Quadrupole Time-of-Flight (LC-QToF) mass spectrometry provide highly accurate mass measurements, which are instrumental in determining the elemental composition of the molecule and its fragments. researchgate.netlcms.cz This level of precision allows researchers to confidently identify this compound in complex mixtures and to study its metabolic fate. medinadiscovery.combruker.com

The coupling of liquid chromatography with QToF-MS enables the separation of this compound from other compounds in a sample before it enters the mass spectrometer, ensuring a clean and interpretable mass spectrum. nih.gov This is particularly important in metabolite profiling studies, where the goal is to identify the various products that result from the breakdown of this compound in a biological system. frontiersin.orgnarraj.org The high sensitivity and resolution of QToF instruments are critical for detecting and identifying these metabolites, even at low concentrations. lcms.cz

Key applications of LC-QToF in this compound research include:

Accurate Mass Measurement: Confirming the molecular formula of this compound.

Fragment Analysis: Providing structural information by analyzing the pieces of the molecule that break apart in the mass spectrometer.

Metabolite Identification: Detecting and identifying the products of this compound metabolism in biological samples. medinadiscovery.com

Purity Assessment: Ensuring the purity of this compound samples used in biological assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of organic molecules like this compound. mdpi.comindianastate.edu NMR provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial relationships. lanl.govrsc.org

Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed in the structural elucidation of this compound. lsu.edunumberanalytics.com Two-dimensional techniques, such as COSY, HSQC, and HMBC, are particularly powerful as they reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals in the spectrum. This comprehensive analysis is essential for confirming the complex stereochemistry of this compound.

Information derived from NMR studies of this compound:

Chemical Shifts: Indicate the electronic environment of each proton and carbon atom.

Coupling Constants: Reveal the connectivity and dihedral angles between adjacent protons.

Nuclear Overhauser Effect (NOE): Provides information about the through-space proximity of atoms, which is crucial for determining the relative stereochemistry.

X-Ray Crystallography

X-ray crystallography is considered the "gold standard" for the absolute determination of molecular structure. northwestern.edu This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. patnawomenscollege.inscribd.com The pattern provides a detailed three-dimensional map of the electron density within the crystal, from which the precise positions of all atoms can be determined.

For a molecule like this compound, obtaining a suitable crystal for X-ray analysis can be a significant challenge. patnawomenscollege.in However, when successful, it provides unequivocal proof of the molecule's structure, including its absolute stereochemistry. lsu.educolab.ws This information is invaluable for understanding how the molecule interacts with biological targets and for guiding synthetic efforts.

Key insights from X-ray crystallography of this compound:

Bond Lengths and Angles: Precise measurement of the distances and angles between atoms.

Absolute Stereochemistry: Unambiguous determination of the three-dimensional arrangement of atoms.

Crystal Packing: Information on how the molecules are arranged in the solid state.

Computational Chemistry and In Silico Approaches

In addition to experimental techniques, computational methods play an increasingly important role in the study of this compound. These in silico approaches allow researchers to model the behavior of the molecule and predict its interactions with biological systems, complementing and guiding experimental work. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are used to investigate how the molecule might bind to the active site of a protein or other biological target. narraj.orgrjptonline.orgdntb.gov.ua These studies can provide valuable insights into the potential mechanism of action of this compound and can help to identify key interactions that are responsible for its biological activity. rjptonline.orguniv-ghardaia.dz

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms in the this compound-target complex over time. nih.govresearchgate.net This provides a dynamic view of the binding process and can help to assess the stability of the predicted binding mode. nih.gov

Table of Molecular Docking and Dynamics Simulation Findings for this compound and Related Compounds:

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgwikipedia.org QSAR models are developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological data. jocpr.com

For this compound and related sesquiterpene lactones, QSAR studies can be used to:

Identify the key structural features that are responsible for their biological activity. researchgate.net

Predict the activity of new, unsynthesized analogs.

Optimize the structure of this compound to improve its potency or reduce potential toxicity. medcraveonline.com

By understanding the quantitative relationship between structure and activity, researchers can more rationally design new compounds with improved therapeutic potential. jocpr.com

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is an in silico method used in the early stages of drug discovery to forecast the likely biological activities of a chemical compound based on its structural formula. pressbooks.pubnih.gov This computational tool compares the structure of a query molecule against a large database of known biologically active substances. nii.ac.jp The algorithm, based on Bayesian statistics, calculates the probability of a compound being active (Pa) or inactive (Pi) for thousands of different biological effects, including pharmacological actions, mechanisms of action, and specific toxicities. wikipedia.orgnih.gov This predictive capability allows researchers to identify potential therapeutic applications and reduce failure rates in later-stage clinical trials by flagging potential issues early on. pressbooks.pub

A study that performed computational analysis on a series of secondary metabolites, including this compound, utilized this approach to predict potential biological activities. nii.ac.jp The analysis is based on the principle that a compound's biological activity is a function of its structure. pressbooks.pub For this compound, the PASS analysis predicted a spectrum of potential activities.

The table below summarizes some of the key biological activities predicted for this compound based on a computational, network-based approach. nii.ac.jp

| Predicted Biological Activity | Description |

| Pollinator Attractant | May play a role in plant-insect interactions by attracting pollinating insects. |

| Anesthetic | Predicted to have properties that can induce a loss of sensation. |

| Anticholinergic | May act by inhibiting the physiological action of acetylcholine. |

Table 1: Predicted Biological Activities of this compound from PASS-related analysis. Data sourced from a network-based prediction study. nii.ac.jp

It is important to note that these predictions are computational and require experimental validation to confirm the activities in vitro and in vivo. nii.ac.jp

In Vitro Biological Assay Development and Optimization

In vitro biological assays are essential tools for evaluating the biological effects of compounds like this compound in a controlled laboratory setting. These assays are foundational for understanding a compound's potential therapeutic value and mechanism of action before any preclinical animal testing is considered. biocytogen.com

Cell-Based Assays for Specific Activities (e.g., antiproliferative, melanogenesis)

Cell-based assays utilize living cells to assess the biological response to a test compound. These assays are critical for determining specific activities such as the inhibition of cell growth (antiproliferative effects) or the modulation of cellular processes like melanin (B1238610) synthesis (melanogenesis). researchgate.net

Antiproliferative and Cytotoxic Activity: The antiproliferative activity of sesquiterpene lactones, including isomers and related compounds of this compound, has been evaluated against various cell lines. These assays, such as the MTT or SRB assays, measure the concentration of a compound required to inhibit cell growth by 50% (IC50), providing a quantitative measure of its potency. nih.govsums.ac.irresearchgate.net

Studies have reported the cytotoxic effects of this compound and its related compounds. For instance, 4-epi-arbusculin A, an isomer, demonstrated significant activity against the protozoan Acanthamoeba castellanii and showed low cytotoxicity against normal murine macrophages, indicating a degree of selectivity. phcogrev.com Other related compounds from the same chemical class have also shown potent cytotoxic effects against various human tumor cell lines. scielo.br

| Compound | Cell Line / Organism | Assay Type | Result (IC50) | Source |

|---|---|---|---|---|

| 4-epi-arbusculin A | Acanthamoeba castellanii Neff | Antiamoebic Activity | 26.47 µM | phcogrev.com |

| 4-epi-arbusculin A | Murine Macrophages | Cytotoxicity | Low cytotoxicity | phcogrev.com |

| This compound | Isolated Blood Mononuclear Cells | Anti-inflammatory | Demonstrated activity | phcogres.com |

Melanogenesis Activity: this compound has been identified as an inhibitor of melanogenesis, the process of melanin production. scielo.br Assays to determine this activity are typically conducted using B16 melanoma cells, which are capable of producing melanin. jmb.or.krmdpi.com In these experiments, cells are stimulated to produce melanin, often with agents like α-melanocyte-stimulating hormone (α-MSH), and then treated with the test compound. mdpi.comresearchgate.net The inhibitory effect is quantified by measuring the melanin content within the cells and comparing it to untreated controls. jmb.or.krrose-hulman.edu A decrease in melanin content indicates that the compound interferes with the melanogenesis pathway. mdpi.com

Enzyme-Based Assays for Mechanism Elucidation

Enzyme-based assays are fundamental for elucidating the specific molecular mechanism by which a compound exerts its biological effect. libretexts.org These assays measure the activity of a specific enzyme in the presence of the test compound to determine if the compound acts as an inhibitor or an activator. wikipedia.org By understanding how a compound interacts with key enzymes, researchers can pinpoint its mechanism of action. For instance, inhibition can be competitive (competing with the substrate for the active site), non-competitive (binding to an allosteric site), or uncompetitive. pressbooks.pubcore.ac.uk

While this compound is known to possess various biological activities, specific studies detailing its interaction with particular enzymes through dedicated enzyme-based assays are not extensively documented in the provided search results. For example, in the context of melanogenesis inhibition, a compound might directly inhibit tyrosinase, the key enzyme in the pathway. jmb.or.kr An enzyme assay would directly measure the effect of this compound on tyrosinase activity to confirm this specific mechanism. libretexts.org The absence of such specific data highlights an area for future research to fully understand how this compound functions at the molecular level.

In Vivo Preclinical Animal Models (Excluding Human Clinical Relevance)

In vivo preclinical studies involve the use of living animal models to evaluate the biological effects of a compound in a whole-organism system. aquilo.nl These studies are a critical step after in vitro validation to understand how a compound behaves within a complex physiological environment. researchgate.net Small animal models, such as mice and rats, are commonly used for these initial evaluations. plos.orgresearchgate.net These models can be designed to study a wide range of biological processes and disease states. researchgate.netucl.ac.uk

While direct in vivo studies focusing on this compound were not prominently featured in the search results, research on closely related sesquiterpene lactones provides insight into the types of preclinical models used for this class of compounds. For instance, Arbusculin B has been evaluated in a Plasmodium berghei mouse model to assess its antiplasmodial activity. aquilo.nl Such studies are crucial for providing proof-of-concept data on the compound's efficacy within a living organism. Animal models have also been employed to investigate the anti-inflammatory effects of plant extracts containing this compound. phcogres.com

| Compound/Extract | Animal Model | Activity Investigated | Key Findings | Source |

|---|---|---|---|---|

| Arbusculin B | Plasmodium berghei mouse model | Antiplasmodial | Compound was evaluated for in vivo assessment. | aquilo.nl |

| Extract containing this compound | Rat models | Anti-inflammatory | Notable anti-inflammatory effects observed. | phcogres.com |

These preclinical animal studies are designed to gather essential data on a compound's biological activity and are conducted following strict ethical guidelines, with a focus on scientific rationale rather than direct extrapolation to human clinical use at this stage. aquilo.nl

Future Perspectives and Research Directions for Arbusculin a

Exploration of Undiscovered Biological Activities

The known biological activity of Arbusculin A is primarily its inhibitory effect on melanin (B1238610) synthesis. nih.gov However, its classification as a sesquiterpene lactone suggests a high probability of it possessing a wider range of pharmacological properties. The STL class is renowned for a vast array of bioactivities, and many of these have yet to be investigated for this compound. koreascience.krnih.gov

Future research should prioritize screening this compound for a variety of effects commonly associated with STLs. The α-methylene-γ-lactone group, a structural feature of many STLs, is known to be crucial for their biological effects, including cytotoxic and anti-inflammatory actions, through reactions with cellular proteins. mdpi.com This suggests that this compound could be a candidate for multiple therapeutic applications. koreascience.krmdpi.com Potential areas for exploration are summarized in the table below.

| Potential Biological Activity | Rationale for Investigation |

| Antitumor / Cytotoxic | Many STLs, such as artemisinin, exhibit potent activity against various cancer cell lines, including leukemia, colon, and breast cancer. koreascience.krnih.gov |

| Anti-inflammatory | STLs are well-documented for their anti-inflammatory potential, often by interfering with key signaling pathways like NF-κB. mdpi.com |

| Antimicrobial | In nature, STLs often serve a defensive role for plants against bacteria and fungi. nih.govresearchgate.net |

| Antiviral & Antiprotozoal | Specific STLs have demonstrated efficacy against viruses and protozoa, such as those causing malaria. koreascience.krnih.gov |

| Neuroprotective | Some members of this class have shown potential neuroprotective properties. mdpi.com |

| Hepatoprotective | The potential to protect the liver from damage is another reported activity of certain STLs. koreascience.krmdpi.com |

Design and Synthesis of Novel this compound Analogues with Improved Specificity

While natural products provide excellent starting points for drug discovery, their inherent properties like solubility and bioavailability are not always optimal. mdpi.com The chemical synthesis of novel analogues of this compound presents a strategy to overcome these limitations and enhance its therapeutic profile. Through targeted structural modifications, it is possible to improve potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies would be central to this effort. By systematically altering the functional groups of the this compound scaffold—such as the α-methylene-γ-lactone ring, the tertiary alcohol, or the dimethyl groups—researchers can identify which parts of the molecule are essential for its biological activity. mdpi.com This knowledge can guide the design of new derivatives with improved specificity for their molecular targets, potentially leading to more effective and safer therapeutic agents.

Investigation of Synergistic Effects with Other Phytochemicals

The therapeutic potential of phytochemicals can often be enhanced when used in combination, a phenomenon known as synergy. This approach can lead to greater efficacy at lower doses, potentially reducing side effects. Given the known anti-inflammatory potential of the sesquiterpene lactone class, this compound is a prime candidate for studies on synergistic interactions. mdpi.com

Future research could explore combinations of this compound with other well-characterized phytochemicals that exhibit complementary mechanisms of action. For instance, combining it with flavonoids or other compounds known to modulate inflammatory pathways could result in a more potent anti-inflammatory effect. Such studies are crucial for developing multi-targeted, natural product-based therapies for complex diseases.

Applications in Agrochemicals and Sustainable Agriculture

In their natural context, sesquiterpene lactones play a significant role in plant defense. nih.govfao.org They can act as antifeedants against herbivores, exhibit antimicrobial properties against pathogens, and function as allelochemicals, which inhibit the growth of competing plants. nih.govmdpi.com These natural functions suggest a strong potential for this compound in the development of sustainable agricultural products.

The exploration of this compound for agrochemical applications could provide environmentally friendlier alternatives to synthetic pesticides and herbicides. bio-conferences.org Research has shown other STLs to possess significant insecticidal, antifungal, and herbicidal activities. mdpi.combio-conferences.org Investigating this compound for these properties could lead to the development of novel biopesticides, contributing to more sustainable farming practices.

| Potential Agrochemical Application | Mechanism Based on STL Class Properties |

| Bio-insecticide | Acts as an antifeedant or exhibits direct toxicity to insect pests. nih.govbio-conferences.org |

| Bio-fungicide | Inhibits the growth of pathogenic fungi that affect crops. researchgate.net |

| Bio-herbicide | Displays allelopathic effects, suppressing the germination and growth of weeds. mdpi.com |

| Growth Regulator | Certain STLs can influence plant physiological processes and development. mdpi.com |

Biotechnological Production of this compound and Derivatives

Relying on extraction from natural plant sources for a supply of this compound can be inefficient and unsustainable, often limited by the low abundance of the compound in the plant. Biotechnological production using engineered microorganisms offers a promising alternative for a stable and scalable supply.

This approach would involve transferring the genetic blueprint for this compound biosynthesis into a microbial host, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. The process requires:

Complete elucidation of the this compound biosynthetic pathway.

Identification and cloning of all necessary genes encoding the pathway's enzymes.

Integration of these genes into a suitable microbial chassis.

Optimization of fermentation conditions and host metabolism to maximize the yield of the final product.

This platform would not only secure a consistent supply of this compound but also facilitate the production of novel derivatives through the introduction of engineered enzymes into the pathway.

Deepening Understanding of Biosynthetic Pathways and Metabolic Engineering

A foundational requirement for the biotechnological production of this compound is a comprehensive understanding of its natural biosynthetic pathway. The biosynthesis of STLs begins with the precursor farnesyl pyrophosphate (FPP), which undergoes a series of complex enzymatic transformations, including cyclization and oxidation, to form the final lactone structure. tandfonline.com Identifying the specific enzymes—cyclases, cytochrome P450s, and others—that catalyze each step in the formation of this compound is a critical area for future research.

Once these enzymes and their corresponding genes are identified, metabolic engineering strategies can be employed to enhance production in a heterologous host. Key strategies include:

Overexpression of rate-limiting enzymes to increase the flow through the pathway.

Enhancing precursor supply by engineering the host's central metabolism to produce more FPP.

Blocking competing pathways that divert FPP away from this compound production.

This detailed molecular knowledge enables the rational design of highly efficient microbial cell factories for the sustainable production of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Arbusculin A in plant extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for identification and quantification. Key parameters include column selection (e.g., C18 reverse-phase), mobile phase optimization (e.g., acetonitrile/water gradients), and calibration with purified this compound standards . UV-Vis spectroscopy at characteristic wavelengths (e.g., 220–280 nm) can supplement quantification, but cross-validation with nuclear magnetic resonance (NMR) is critical to confirm structural integrity .

Q. How can researchers optimize extraction protocols for this compound to minimize degradation of labile functional groups?

- Methodological Answer : Cold methanol or ethanol extraction under nitrogen atmosphere reduces oxidative degradation. Sonication-assisted extraction (20–40 kHz, 30–60 min) improves yield while preserving thermolabile moieties. Post-extraction, lyophilization is preferred over rotary evaporation to avoid thermal stress. Stability studies under varying pH and temperature conditions are essential to validate protocols .

Q. What in vitro bioactivity assays are most suitable for preliminary screening of this compound’s pharmacological potential?

- Methodological Answer : Use cell-based assays (e.g., MTT or resazurin assays) for cytotoxicity screening. For anti-inflammatory activity, measure inhibition of NF-κB or COX-2 via ELISA. Antioxidant potential can be assessed via DPPH radical scavenging or FRAP assays. Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

- Methodological Answer : Conduct meta-analysis to identify variability sources (e.g., dosage ranges, cell lines, or assay conditions). Validate findings using orthogonal methods: e.g., corroborate apoptosis assays (Annexin V/PI staining) with caspase-3/7 activity measurements. Dose-response studies (0.1–100 µM) and structure-activity relationship (SAR) analysis of analogs can clarify mechanistic specificity .

Q. What experimental designs are recommended to elucidate this compound’s molecular targets in signaling pathways?

- Methodological Answer : Employ proteomics (e.g., SILAC labeling) and phosphoprotein arrays to map kinase activity. CRISPR-Cas9 knockout models or RNAi silencing of candidate targets (e.g., PI3K/Akt) can confirm functional involvement. Molecular docking simulations (AutoDock Vina) paired with surface plasmon resonance (SPR) validate binding affinity .

Q. How should researchers address challenges in synthesizing this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer : Use semi-synthetic approaches: modify hydroxyl or carbonyl groups via acetylation or glycosylation. Assess solubility (shake-flask method) and metabolic stability (hepatic microsome assays). In vivo pharmacokinetic studies (rodent models) with LC-MS/MS monitoring of plasma half-life and bioavailability are critical .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from natural sources?

- Methodological Answer : Standardize plant material (e.g., same genotype, harvest season, and drying conditions). Implement quality control via HPTLC fingerprinting and quantitative NMR (qNMR). Statistical tools (e.g., ANOVA for batch comparisons) and Good Agricultural and Collection Practices (GACP) ensure consistency .

Methodological Guidance for Publishing

Q. How should researchers structure a manuscript to highlight this compound’s novel mechanisms while ensuring reproducibility?

- Methodological Answer : Follow AIMRaD structure (Abstract, Introduction, Methods, Results, and Discussion). In Methods, detail purification steps (e.g., column dimensions, solvent ratios) and statistical tests (e.g., two-tailed t-test with p < 0.05). Use Supplementary Materials for raw spectral data (NMR, MS) and extended dose-response curves. Reference established guidelines (e.g., CONSORT for in vivo studies) .

Q. What are common pitfalls in interpreting this compound’s in vivo efficacy data, and how can they be avoided?

- Methodological Answer : Control for interspecies metabolic differences (e.g., cytochrome P450 activity). Use pharmacodynamic markers (e.g., cytokine levels for inflammation models) alongside behavioral outcomes. Blinded randomized allocation and sample-size calculations (power ≥80%) reduce bias. Transparent reporting of attrition rates and outliers is critical .

Framework for Rigorous Inquiry

- PICO Framework : Use Population (e.g., specific cell lines), Intervention (this compound dosage), Comparison (vehicle/positive controls), and Outcome (e.g., IC50 values) to refine hypotheses .

- FINER Criteria : Ensure questions are Feasible (resources available), Interesting (novel mechanisms), Novel (unaddressed gaps), Ethical (approved protocols), and Relevant (therapeutic potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.